

Benzyl 4-methylenepiperidine-1-carboxylate

IUPAC name and structure

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Compound of Interest

Compound Name: *Benzyl 4-methylenepiperidine-1-carboxylate*

Cat. No.: *B167230*

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An In-depth Technical Guide to **Benzyl 4-methylenepiperidine-1-carboxylate**

Abstract

This technical guide provides a comprehensive overview of **Benzyl 4-methylenepiperidine-1-carboxylate**, a key heterocyclic building block in modern medicinal chemistry and drug discovery. The document details the compound's chemical identity, physicochemical properties, a validated synthesis protocol, and its strategic applications. Designed for researchers, chemists, and drug development professionals, this guide synthesizes technical data with practical insights to facilitate its effective use in the laboratory. The N-benzyl piperidine moiety is a frequently utilized scaffold in drug design, valued for its structural flexibility and ability to engage in crucial cation- π interactions with biological targets[1]. This specific derivative, featuring a reactive exocyclic methylene group, offers a versatile handle for further chemical elaboration, making it a valuable intermediate in the synthesis of complex molecular architectures.

Chemical Identity and Structure

The foundational step in utilizing any chemical reagent is a precise understanding of its identity and structure.

- IUPAC Name: **benzyl 4-methylenepiperidine-1-carboxylate**

- Synonyms: benzyl 4-methylenepiperidine-1-carboxylate, 1-Cbz-4-methylene-piperidine, 4-Methylene-piperidine-1-carboxylic acid benzyl ester[2]
- CAS Number: 138163-12-9[2][3][4][5]
- Molecular Formula: C₁₄H₁₇NO₂[2][4]
- Molecular Weight: 231.29 g/mol [4]

Molecular Structure

The structure consists of a piperidine ring with a methylene group at the 4-position. The ring nitrogen is protected with a benzyloxycarbonyl (Cbz or Z) group, a common carbamate protecting group in organic synthesis.

Caption: 2D Structure of **Benzyl 4-methylenepiperidine-1-carboxylate**.

Physicochemical and Safety Data

A summary of key physical properties is crucial for experimental planning, including solvent selection and reaction setup.

Physical Properties

Property	Value	Source
Physical Form	Liquid	
Boiling Point	346.1 ± 41.0 °C at 760 mmHg	[2]
Density	1.1 ± 0.1 g/cm ³	[2]
Flash Point	163.1 ± 27.6 °C	[2]
Refractive Index	1.559	[2]

Safety and Handling

This compound should be handled with standard laboratory precautions.

- Signal Word: Warning[4]

- GHS Pictogram: GHS07 (Exclamation mark)
- Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[4]
- Precautionary Statements: P261, P280, P301+P312, P302+P352, P305+P351+P338[4]
- Storage: Store in an inert atmosphere at 2-8°C for long-term stability[5].

Synthesis and Characterization

Benzyl 4-methylenepiperidine-1-carboxylate is most reliably synthesized via the Wittig reaction, a cornerstone of olefination chemistry. This method offers high yields and predictable outcomes.

Synthesis Workflow: Wittig Olefination

The workflow involves the conversion of the readily available ketone, Benzyl 4-oxopiperidine-1-carboxylate, into the target exocyclic alkene.



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Caption: Workflow for the synthesis of **Benzyl 4-methylenepiperidine-1-carboxylate**.

Detailed Experimental Protocol

This protocol describes a laboratory-scale synthesis. All operations should be conducted in a fume hood under an inert atmosphere (Nitrogen or Argon).

- Ylide Generation:
 - To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add Methyltriphenylphosphonium bromide (1.1 equivalents)[3].
 - Add anhydrous tetrahydrofuran (THF) to create a slurry (approx. 0.5 M concentration).
 - Cool the flask to 0°C using an ice-water bath.
 - Slowly add n-butyllithium (n-BuLi, 1.05 equivalents) dropwise via syringe, ensuring the internal temperature does not exceed 5°C. The formation of the deep orange/red phosphonium ylide indicates a successful deprotonation.
 - Stir the resulting mixture at 0°C for 1 hour.
- Wittig Reaction:
 - In a separate flask, dissolve Benzyl 4-oxopiperidine-1-carboxylate (1.0 equivalent)[3] in anhydrous THF.
 - Add the ketone solution dropwise to the ylide mixture at 0°C.
 - After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
 - Stir for 4-6 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting ketone.
- Workup and Extraction:
 - Upon completion, cool the reaction mixture back to 0°C and quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
 - Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

- Wash the organic layer sequentially with water and brine.
- Dry the organic phase over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure to yield the crude product.
- Purification:
 - The resulting crude oil is purified by flash column chromatography on silica gel.
 - A gradient elution system, typically starting with 100% hexanes and gradually increasing the polarity with ethyl acetate (e.g., 0% to 20% EtOAc in hexanes), is effective.
 - Combine the fractions containing the pure product (identified by TLC) and concentrate under vacuum to afford **Benzyl 4-methylenepiperidine-1-carboxylate** as a clear liquid.

Spectroscopic Characterization (Predicted)

While a published spectrum is not available, the ^1H and ^{13}C NMR spectra can be predicted based on the structure. This serves as a benchmark for validating the synthesis.

^1H NMR (Predicted)	^{13}C NMR (Predicted)	
Chemical Shift (ppm)	Assignment	Chemical Shift (ppm)
~ 7.35	(m, 5H, Ar-H)	~ 155.0 (C=O, carbamate)
~ 5.14	(s, 2H, -O-CH ₂ -Ph)	~ 145.0 (C=CH ₂)
~ 4.80	(s, 2H, =CH ₂)	~ 136.0 (Ar-C, quat.)
~ 3.50	(t, 4H, piperidine H-2, H-6)	~ 128.5, 128.0, 127.9 (Ar-CH)
~ 2.25	(t, 4H, piperidine H-3, H-5)	~ 109.0 (C=CH ₂)
~ 67.0 (-O-CH ₂ -Ph)		
~ 44.0 (Piperidine C2, C6)		
~ 35.0 (Piperidine C3, C5)		

Applications in Research and Drug Development

The true value of a building block is defined by its utility in synthesizing molecules of greater complexity and function. **Benzyl 4-methylenepiperidine-1-carboxylate** serves as a versatile intermediate.

- **Scaffold for Bioactive Molecules:** The piperidine ring is a privileged scaffold in medicinal chemistry. The exocyclic double bond of this compound is a key functional handle for introducing further diversity. It can undergo a variety of chemical transformations, including:
 - Hydroboration-oxidation: To install a primary alcohol.
 - Epoxidation: To form a spiro-epoxide, a precursor to amino alcohols.
 - Michael addition: With various nucleophiles after conjugation.
 - Heck and other cross-coupling reactions.
- **Access to 4-Substituted Piperidines:** This compound is an excellent precursor for a wide range of 4-substituted piperidines. For instance, its aldehyde precursor, N-benzyl-4-piperidinecarboxaldehyde, is a critical intermediate in the synthesis of Donepezil, a primary treatment for Alzheimer's disease[6]. The structural motif is also central to the development of other acetylcholinesterase inhibitors and PI3K δ inhibitors[6].
- **Fragment-Based Drug Discovery (FBDD):** The molecule itself can be considered a valuable fragment for FBDD screening campaigns, combining the well-established binding properties of the N-Cbz-piperidine core with a reactive handle for fragment evolution.

Conclusion

Benzyl 4-methylenepiperidine-1-carboxylate is more than a simple catalog chemical; it is a strategically designed building block for synthetic and medicinal chemistry. Its robust synthesis via the Wittig reaction makes it readily accessible, while the combination of a protected piperidine core and a reactive exocyclic alkene provides a gateway to diverse and complex molecular targets. For researchers aiming to develop novel therapeutics, a thorough understanding of this reagent's properties and reactivity is an invaluable asset.

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